Heptane

説明

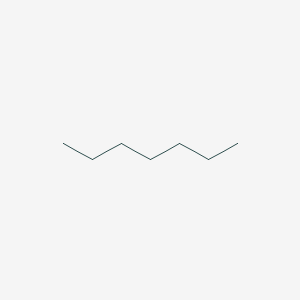

Structure

2D Structure

3D Structure

特性

IUPAC Name |

heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16/c1-3-5-7-6-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNFDUFMRHMDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16, Array | |

| Record name | N-HEPTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/831 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-HEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0657 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | heptane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Heptane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67290-43-1 | |

| Record name | Polyheptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67290-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6024127 | |

| Record name | Heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-heptane is a clear colorless liquids with a petroleum-like odor. Flash point 25 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid with a gasoline-like odor; [NIOSH], VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a gasoline-like odor. | |

| Record name | N-HEPTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/831 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Heptane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Heptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/104 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-Heptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-HEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0657 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEPTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/266 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Heptane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0312.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

209.1 °F at 760 mmHg (USCG, 1999), 98.38 °C, 98.00 to 99.00 °C. @ 760.00 mm Hg, 98.4 °C, 209 °F | |

| Record name | N-HEPTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/831 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Heptane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/90 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Heptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-HEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0657 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEPTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/266 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Heptane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0312.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

25 °F (USCG, 1999), -4 °C, 25 °F (Closed Cup), 30 °F (-1 °C), open cup, -7 °C c.c., 25 °F | |

| Record name | N-HEPTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/831 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Heptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/104 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Heptane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/90 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-HEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0657 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEPTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/266 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Heptane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0312.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.0003 % (NIOSH, 2023), In water, 3.40 mg/L at 25 °C, Soluble in carbon tetrachloride; very soluble in ethanol; miscible with ethyl ether, acetone, benzene, chloroform, and petroleum ether, 0.0034 mg/mL at 25 °C, Solubility in water, mg/l at 25 °C: 2.2 (very poor), 0.0003% | |

| Record name | N-HEPTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/831 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Heptane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/90 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Heptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-HEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0657 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | n-Heptane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0312.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.6838 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6795 g/cu cm at 25 °C, % in saturated air: 6.3 at 25 °C, 760 mm Hg; density of air saturated with vapor: 1.18 at 25 °C, 760 mm Hg, Density (at 20 °C): 0.68 g/ml, 0.68 | |

| Record name | N-HEPTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/831 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Heptane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/90 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-HEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0657 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEPTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/266 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Heptane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0312.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.45 (Air = 1), Relative vapor density (air = 1): 3.5 | |

| Record name | n-Heptane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/90 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-HEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0657 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

37.49 mmHg at 70 °F (USCG, 1999), 46.0 [mmHg], 4.60X10+1 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 4.6, 40 mmHg, (72 °F): 40 mmHg | |

| Record name | N-HEPTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/831 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Heptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/104 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Heptane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/90 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-HEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0657 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEPTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/266 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Heptane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0312.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

142-82-5 | |

| Record name | N-HEPTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/831 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Heptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEPTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/456148SDMJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Heptane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/90 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Heptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-HEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0657 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEPTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/266 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Heptane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/MI757E20.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-131 °F (USCG, 1999), -90.549 °C, -90.6 °C, -90.7 °C, -131 °F | |

| Record name | N-HEPTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/831 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Heptane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/90 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Heptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-HEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0657 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEPTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/266 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Heptane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0312.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of n-Heptane for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical properties of n-heptane, a widely utilized non-polar solvent in laboratory settings. Its consistent performance and high purity make it an ideal choice for various applications, including as a solvent for extractions, in chromatography, and as a standard for fuel testing.[1][2] This document presents quantitative data in accessible formats, outlines experimental protocols for property determination, and includes visual diagrams to illustrate experimental workflows and safety considerations.

Core Physical and Chemical Properties

n-Heptane is a straight-chain alkane with the chemical formula C₇H₁₆.[3][4] It is a colorless liquid with a characteristic mild, gasoline-like odor.[1][3][5] Due to its non-polar nature, it is insoluble in water but readily soluble in many organic solvents such as ether and ethanol.[1][4]

Table 1: General Properties of n-Heptane

| Property | Value |

| Molecular Formula | C₇H₁₆[4][5] |

| Molecular Weight | 100.21 g/mol [1][3] |

| Appearance | Clear, colorless liquid[1][3] |

| Odor | Mild, gasoline-like[1][5] |

Quantitative Physical Data

The following tables summarize the key quantitative physical properties of n-heptane relevant for laboratory use. The data is compiled from various reputable sources, and values are provided at standard conditions where specified.

Table 2: Thermodynamic Properties

| Property | Value | Conditions |

| Boiling Point | 98.4°C (209.1°F)[1][2][6] | At 760 mmHg |

| Melting Point | -90.6°C (-131.1°F)[1][5] | |

| Flash Point | -4°C (25°F) (closed cup)[1][4][7] | |

| Autoignition Temperature | 215°C (419°F)[8] | |

| Vapor Pressure | 40 mmHg[5] | At 20°C |

| 46 mmHg[3] | At 25°C | |

| Heat of Vaporization | 35.6 kJ/mol[7] | At 25°C |

| Heat of Combustion | 4817 kJ/mol[7] |

Table 3: Physical and Optical Properties

| Property | Value | Conditions |

| Density | 0.684 g/cm³[1][5] | At 20°C |

| Vapor Density | 3.5 (air = 1)[5][6] | |

| Viscosity | 0.389 mPa·s[7] | At 25°C |

| Refractive Index (n) | 1.387 | At 20°C/D-line |

| Surface Tension | 20.14 mN/m[7] | At 20°C |

| Dielectric Constant | 1.92[7] | At 20°C |

Table 4: Solubility

| Property | Value | Conditions |

| Solubility in Water | 0.0003%[5][9] | Insoluble[1][3] |

| Solubility in Organic Solvents | Miscible | In ether, ethanol[1] |

Experimental Protocols for Property Determination

The following sections outline the methodologies for determining key physical properties of n-heptane in a laboratory setting.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method involves distillation.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer placed at the vapor outlet, and a receiving flask.

-

Sample Preparation: Fill the round-bottom flask to approximately two-thirds of its volume with n-heptane and add a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected. This temperature, when the thermometer bulb is fully immersed in the vapor, is the boiling point. The boiling point should remain constant throughout the distillation of a pure substance.

Density is the mass per unit volume of a substance. It is typically determined using a pycnometer or a hydrometer.

Methodology (using a pycnometer):

-

Clean and Dry: Thoroughly clean and dry a pycnometer of a known volume.

-

Weigh Empty: Accurately weigh the empty pycnometer.

-

Fill and Weigh: Fill the pycnometer with n-heptane, ensuring no air bubbles are trapped. Weigh the filled pycnometer.

-

Calculate Mass: The mass of the n-heptane is the difference between the mass of the filled and empty pycnometer.

-

Calculate Density: Divide the mass of the n-heptane by the known volume of the pycnometer to obtain the density.

Viscosity measures a fluid's resistance to flow. The falling sphere method (Stokes' Law) is a common technique for determining the viscosity of a liquid.[10][11][12]

Methodology:

-

Apparatus: A tall, graduated cylinder filled with n-heptane and small spheres of known density and radius are required.[13]

-

Procedure:

-

Measure the diameter of a sphere using a micrometer and calculate its radius.

-

Determine the density of the sphere.

-

Drop the sphere into the center of the cylinder of n-heptane.

-

Measure the time it takes for the sphere to fall a known distance between two marked points on the cylinder after it has reached terminal velocity.[11]

-

-

Calculation: The viscosity (η) can be calculated using Stokes' Law: η = (2 * g * r² * (ρ_s - ρ_l)) / (9 * v) where:

-

g is the acceleration due to gravity

-

r is the radius of the sphere

-

ρ_s is the density of the sphere

-

ρ_l is the density of the liquid (n-heptane)

-

v is the terminal velocity of the sphere (distance/time)

-

The refractive index is a measure of how much light bends when it passes through a substance. It is a fundamental property used to identify and assess the purity of substances. A refractometer is the standard instrument for this measurement.

Methodology (using an Abbe Refractometer):

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index.

-

Sample Application: Place a few drops of n-heptane onto the prism of the refractometer.

-

Measurement: Close the prism and allow the temperature to stabilize. Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and safety information related to the laboratory use of n-heptane.

References

- 1. vmminerals.in [vmminerals.in]

- 2. APC Pure | News | N-Heptane vs Heptane: Key Differences Explained [apcpure.com]

- 3. This compound | C7H16 | CID 8900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alliancechemical.com [alliancechemical.com]

- 5. This compound | 142-82-5 [chemicalbook.com]

- 6. ICSC 0657 - n-HEPTANE [inchem.org]

- 7. This compound | Fisher Scientific [fishersci.com]

- 8. fireandsafetycentre.co.uk [fireandsafetycentre.co.uk]

- 9. N-HEPTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. scribd.com [scribd.com]

- 11. powerblanket.com [powerblanket.com]

- 12. praxilabs.com [praxilabs.com]

- 13. How to Measure Viscosity: 10 Steps (with Pictures) - wikiHow [wikihow.com]

n-Heptane as a Non-Polar Solvent: An In-depth Technical Guide for Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of n-heptane, a straight-chain alkane, and its applications as a non-polar solvent in chemical research, development, and manufacturing. Valued for its low reactivity, well-defined properties, and effectiveness in dissolving non-polar substances, n-heptane is a critical solvent in organic synthesis, purification processes, and analytical chemistry.[1][2][3][4] This document details its physicochemical properties, presents experimental workflows, and offers safety guidelines for its use in a laboratory and industrial setting.

Physicochemical Properties of n-Heptane

n-Heptane's utility as a non-polar solvent is defined by its physical and chemical characteristics.[2] It is a colorless, volatile liquid with a characteristic petroleum-like odor.[2][5][6] Its non-polar nature makes it an excellent solvent for other non-polar compounds like oils, fats, and many organic molecules, while being immiscible with water.[1][3][7][8]

Comparative Data of Non-Polar Solvents

The selection of an appropriate solvent is critical for the success of a chemical reaction or purification process. The following table summarizes the key quantitative properties of n-heptane in comparison to other commonly used non-polar solvents.

| Property | n-Heptane | n-Hexane | Toluene | Cyclohexane |

| Chemical Formula | C₇H₁₆[9] | C₆H₁₄ | C₇H₈ | C₆H₁₂ |

| Molar Mass ( g/mol ) | 100.21[1][10] | 86.18 | 92.14 | 84.16 |

| Density (g/mL at 20°C) | 0.684[2][10] | ~0.655 | ~0.867 | ~0.779 |

| Boiling Point (°C) | 98.4[3][8][9] | ~69 | ~111 | ~81 |

| Melting Point (°C) | -90.6[10] | ~-95 | ~-95 | ~6.5 |

| Flash Point (°C) | -4[10] | ~-22 | ~4 | ~-20 |

| Vapor Pressure (kPa at 20°C) | 4.7 - 5.33[1][9] | ~16 | ~2.9 | ~10.4 |

| Viscosity (cP at 20°C) | 0.42[10] | ~0.30 | ~0.59 | ~0.98 |

| Dielectric Constant (at 20°C) | 1.92[5][10][11] | ~1.88 | ~2.38 | ~2.02 |

| Polarity Index (P') | 0.1[10] | 0.1 | 2.4 | 0.2 |

| Solubility in Water | 0.0003% (20°C)[9] | ~0.001% | ~0.05% | ~0.006% |

Core Applications in Research and Drug Development

n-Heptane's inertness and selective solvency make it a versatile tool in various stages of chemical and pharmaceutical development.[1][12]

-

Reaction Medium: As a chemically inert solvent, n-heptane is an ideal medium for reactions involving sensitive reagents, such as in the production of certain polymers like polybutadiene.[1] Its non-polar nature can influence reaction pathways and selectivity.

-

Extraction and Purification: It is widely used for the extraction of natural products, such as cannabidiol (B1668261) (CBD), and for isolating active pharmaceutical ingredients (APIs) from crude reaction mixtures.[1][13][14] Its low boiling point facilitates easy removal post-extraction.[15]

-

Recrystallization: n-Heptane is a common solvent for the recrystallization of non-polar to moderately polar organic compounds, effectively removing impurities and yielding high-purity crystalline solids.[1][13][14]

-

Chromatography: In analytical sciences, high-purity HPLC-grade n-heptane serves as a mobile phase component for the separation of non-polar compounds in normal-phase chromatography.[16][17][18] It is also used in gas chromatography for sample preparation and as a standard.[6][19][20]

-

Pharmaceutical Formulation: It can be used in the formulation of medicinal products, including tablets and topical agents, to ensure the uniform dissolution of active compounds and excipients.[12][15]

Experimental Protocols and Methodologies

Detailed and reproducible experimental protocols are fundamental to scientific research. This section outlines methodologies for key laboratory procedures involving n-heptane.

Protocol for Recrystallization of a Solid Compound

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a solvent at varying temperatures.[21] This protocol describes a single-solvent recrystallization using n-heptane.

Objective: To purify a solid organic compound containing non-polar impurities.

Materials:

-

Impure solid compound

-

n-Heptane (reagent grade or higher)

-

Erlenmeyer flasks (2)

-

Hot plate with stirring capability

-

Magnetic stir bar

-

Reflux condenser (optional, for extended boiling)

-

Filter paper

-

Buchner funnel and filter flask

-

Vacuum source

Methodology:

-

Solvent Selection Check: Place a small amount of the impure solid in a test tube and add a few drops of n-heptane. The compound should be sparingly soluble or insoluble at room temperature but dissolve upon heating.[22]

-

Dissolution: Transfer the impure solid (e.g., 1 gram) into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of n-heptane (e.g., 10-20 mL).

-

Heating: Gently heat the mixture on a hot plate with stirring. Add more n-heptane in small portions until the solid completely dissolves at the boiling point of the solvent (98°C).[23] Avoid adding a large excess of solvent to ensure the solution is saturated.

-

Hot Filtration (if required): If insoluble impurities are present, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization.

-

Crystallization: Cover the flask with a watch glass or inverted beaker and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[21]

-

Induce Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal yield.[21]

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold n-heptane to remove any remaining soluble impurities.

-

Drying: Allow the crystals to dry on the filter under vacuum. For complete drying, transfer the crystals to a watch glass or drying dish and place them in a vacuum desiccator.

Caption: Workflow for the purification of a solid compound via recrystallization in n-heptane.

General Workflow for Liquid-Liquid Extraction

Liquid-liquid extraction is used to separate a compound from a mixture by partitioning it between two immiscible liquid phases. n-Heptane is ideal for extracting non-polar compounds from an aqueous phase.

Caption: General workflow for isolating a non-polar compound using n-heptane in liquid-liquid extraction.

General Workflow for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) using n-heptane as a mobile phase component is a standard technique for analyzing non-polar analytes.

Caption: Logical flow for analyzing a sample using HPLC with an n-heptane-based mobile phase.

Safety, Handling, and Storage

Proper handling of n-heptane is crucial to ensure laboratory safety. It is a highly flammable liquid and vapor, with a low flash point.[24][25]

Key Safety Data

| Parameter | Value / Precaution |

| Flammability | Highly Flammable Liquid (Category 2).[24] Vapors may form explosive mixtures with air.[26] |

| Hazards | Causes skin irritation.[25] May cause drowsiness or dizziness.[24][25] May be fatal if swallowed and enters airways (Aspiration Hazard).[24][25][27] |

| Handling | Use in a well-ventilated area or under a chemical fume hood.[24][26] Keep away from heat, sparks, open flames, and hot surfaces.[24][25] Ground/bond container and receiving equipment to prevent static discharge.[24][26] |

| PPE | Wear protective gloves, safety glasses or face shield, and protective clothing.[24][25] |

| Storage | Store in a dedicated flammables cabinet.[10][24] Keep container tightly closed in a dry, cool, and well-ventilated place.[26] |

| Fire Extinguishing | Use dry chemical, CO₂, or alcohol-resistant foam.[28] Do not use a solid water stream. |

| Spill Response | Remove all ignition sources. Contain the spill with sand or other inert absorbent material and place in a sealed container for disposal.[24][28] |

Always consult the most current Safety Data Sheet (SDS) for n-heptane before use.[24][25][26][27][28]

Conclusion

n-Heptane is a cornerstone non-polar solvent in modern chemistry and pharmaceutical development. Its well-characterized physical properties, low polarity, and chemical stability make it an excellent choice for organic synthesis, high-purity extractions, and analytical separations. While its flammability necessitates careful handling, its performance and reliability ensure its continued importance in both research and industrial applications. The methodologies and data presented in this guide offer a technical foundation for professionals leveraging n-heptane in their work.

References

- 1. haltermann-carless.com [haltermann-carless.com]

- 2. nbinno.com [nbinno.com]

- 3. Main Applications of n-Heptane - Junyuan Petroleum Group ᴾᵘʳⁱᵗʸ. Qᵘᵃˡⁱᵗʸ. ᵀʳᵘˢᵗ. [junyuanpetroleumgroup.com]

- 4. This compound | Solvents | Hydrite.com [hydrite.com]

- 5. This compound | C7H16 | CID 8900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sanjaychemindia.com [sanjaychemindia.com]

- 7. simplesolvents.com [simplesolvents.com]

- 8. n-Heptane [drugfuture.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. This compound Solvent Properties [macro.lsu.edu]

- 11. Dielectric constant measurements on n-heptane and 2-heptanone - UNT Digital Library [digital.library.unt.edu]

- 12. normalthis compound.com [normalthis compound.com]

- 13. N-HEPTANE – Kamala Chemicals [kamalachemicals.com]

- 14. rockchemicalsinc.com [rockchemicalsinc.com]

- 15. simplesolvents.com [simplesolvents.com]

- 16. dawnscientific.com [dawnscientific.com]

- 17. chemicalworlds.com [chemicalworlds.com]

- 18. labdepotinc.com [labdepotinc.com]

- 19. n-Heptane and n-Hexane are widely used in many fields - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]

- 20. alliancechemical.com [alliancechemical.com]

- 21. web.mnstate.edu [web.mnstate.edu]

- 22. personal.tcu.edu [personal.tcu.edu]

- 23. researchgate.net [researchgate.net]

- 24. n-Heptane SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 25. cdhfinechemical.com [cdhfinechemical.com]

- 26. fishersci.com [fishersci.com]

- 27. carlroth.com [carlroth.com]

- 28. thermofishersci.in [thermofishersci.in]

A Technical Guide to the Safe Handling of Heptane in the Research Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical information for handling heptane in a research laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety, preventing accidents, and maintaining a compliant research environment.

Hazard Identification and Physicochemical Properties

This compound (n-heptane) is a highly flammable, volatile, straight-chain alkane widely used as a non-polar solvent in laboratory and industrial applications.[1][2][3] While less toxic than hexane, it presents significant health and safety risks that must be managed with appropriate precautions.[2]

The primary hazards associated with this compound are:

-

High Flammability: this compound is a Category 2 flammable liquid.[4] Its vapors are heavier than air and can travel considerable distances to an ignition source, causing a flashback.[5][6]

-

Aspiration Hazard: If swallowed, this compound can enter the lungs and may be fatal.[4][7][8][9]

-

Health Effects: Acute inhalation can cause dizziness, drowsiness, headache, and incoordination.[2][4][5] It is irritating to the skin and can cause dermatitis with repeated exposure.[4][5]

-

Environmental Hazard: this compound is very toxic to aquatic life with long-lasting effects.[9][10][11]

The following table summarizes the key quantitative properties of n-heptane.

| Property | Value | References |

| Chemical Formula | C₇H₁₆ | [2][3][4] |

| Molar Mass | 100.20 g/mol | [2][3][7] |

| Appearance | Colorless liquid | [1][2][12] |

| Odor | Petroleum-like / Gasoline-like | [1][12] |

| Boiling Point | 98.4 °C (209.1 °F) | [3][12][13] |

| Melting Point | -90.6 °C (-131 °F) | [2][3][12] |

| Flash Point | -4 °C (25 °F) | [1][4][12] |

| Autoignition Temperature | 204 °C (399 °F) | [1][4] |

| Explosive Limits (in air) | LEL: 1.05 - 1.1% / UEL: 6.7% | [1][4] |

| Vapor Density | 3.45 (Air = 1) | [12] |

| Density | 0.684 g/cm³ | [2][12] |

| Solubility in Water | Insoluble (0.0003%) | [1][3][12] |

| OSHA PEL (8-hr TWA) | 500 ppm | [4] |

| ACGIH TLV (8-hr TWA) | 400 ppm | [4] |

Engineering Controls and Personal Protective Equipment (PPE)

Proper containment and protection are the first lines of defense against this compound exposure.

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[4][6][14] Use local exhaust ventilation at the site of chemical release.[5]

-

Ignition Source Control: All sources of ignition—including open flames, hot surfaces, sparks, and static discharge—must be strictly eliminated from areas where this compound is handled or stored.[5][6][10][11]

-

Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[4][10][11][15] All metal containers and equipment used for transferring this compound must be grounded and bonded to prevent static discharge.[4][6][10][15]

-

Safety Equipment: Emergency eyewash stations and safety showers must be readily accessible and located close to the workstation.[5][11]

The selection of PPE is dependent on the task and potential for exposure.

Caption: PPE selection workflow for handling this compound.

-

Eye and Face Protection: Wear chemical safety goggles with side protection.[7] A face shield may be required for tasks with a high splash potential.[15]

-

Hand Protection: Wear suitable chemical-resistant gloves, such as nitrile or Viton.[5][7][14] Gloves should be inspected before use and replaced immediately if contaminated or damaged.[14]

-

Skin and Body Protection: A fully-buttoned lab coat or long-sleeved clothing is mandatory to prevent skin contact.[14][15] For larger quantities or significant splash risk, antistatic protective clothing may be necessary.[8]

-

Respiratory Protection: If engineering controls are insufficient or exposure limits are likely to be exceeded, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is required.[5][15]

Safe Handling and Storage Protocols

-

Preparation: Before starting, ensure all necessary engineering controls are functioning and the correct PPE is donned. Confirm the location of the nearest fire extinguisher, safety shower, and eyewash station.

-

Grounding: When transferring this compound between metal containers, ensure both containers are grounded and bonded to prevent the buildup of static electricity.[4][10][15]

-

Tool Selection: Use only non-sparking tools for all operations involving this compound.[6][10][11][15]

-

Dispensing: Pour this compound carefully to minimize splashing. Keep containers closed when not in use.[4][10]

-

Hygiene: Avoid breathing vapors.[4] Do not eat, drink, or smoke in the work area.[9] Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[4][5]

-

Location: Store this compound in a cool, dry, well-ventilated area designated for flammable liquids.[6][7][10][11] A dedicated, fire-resistant flammables cabinet is required.[4][16]

-

Containers: Keep containers tightly closed to prevent vapor leakage.[4][6][10][11] Ensure original manufacturer labels are intact and legible.[14]

-

Segregation: Store this compound away from incompatible materials, especially strong oxidizing agents (e.g., perchlorates, nitrates, peroxides).[5][6]

-

Ignition Sources: Prohibit all ignition sources in the storage area.[5] Protect containers from direct sunlight and heat.[10][14]

Emergency Protocols

This protocol outlines the steps for managing a this compound spill. The response varies based on the spill's size and location.

Caption: Logical workflow for responding to a this compound spill.

Procedure for a Small Spill (<1 Liter and contained in a fume hood):

-

Alert & Isolate: Alert nearby personnel. Keep the fume hood sash as low as possible.

-

Remove Ignition Sources: Immediately extinguish any open flames and turn off nearby equipment.[4][5]

-

Don PPE: Wear, at a minimum, safety goggles, a lab coat, and chemical-resistant gloves.

-

Contain & Absorb: Cover the spill with an inert absorbent material such as sand, activated charcoal, or a commercial sorbent.[4][5][6]

-

Clean Up: Using non-sparking tools, carefully collect the absorbed material and place it into a sealable, properly labeled container for hazardous waste.[6][11][17]

-

Decontaminate: Wipe the spill area with soap and water.

-

Dispose: Dispose of the waste and any contaminated materials (gloves, etc.) according to institutional and local hazardous waste regulations.[5][15]

Procedure for a Large Spill (>1 Liter or outside a fume hood):

-

Evacuate: Immediately evacuate all personnel from the laboratory and secure the area to prevent entry.[5]

-

Alert: Notify your supervisor and contact your institution's Environmental Health & Safety (EH&S) office or emergency response team.[5]

-

Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Immediate and correct first aid is crucial following any exposure to this compound.

Caption: Decision pathway for first aid after this compound exposure.

-

Inhalation: Move the affected person to fresh air immediately.[4][7][15] If breathing is difficult or symptoms like dizziness persist, seek immediate medical attention.[17]

-

Skin Contact: Immediately remove all contaminated clothing.[4][7] Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[5][15] Seek medical advice if irritation develops or persists.[7]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[14][15] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting. [4][7][8][15] This is a critical instruction due to the high risk of the chemical being aspirated into the lungs, which can be fatal.[4][15] Call a Poison Control Center or a physician immediately for guidance.[4][7][15]

-

Fire Extinguishers: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguishers.[4][5][18] Water may be ineffective and can spread the flammable liquid.[5][18]

-

Small Fire: If the fire is small and you are trained to use an extinguisher, attempt to put it out from a safe distance. Ensure you have a clear escape route.

-

Large Fire: In case of a large fire, or if the fire is spreading, activate the fire alarm, evacuate the area immediately, and call emergency services.[5]

-

Hazards: Be aware that containers may explode when heated, and fires will produce poisonous gases.[5]

Waste Disposal

All this compound-contaminated waste, including used absorbent materials, is considered hazardous waste.

-

Collect waste this compound and contaminated materials in a tightly sealed, properly labeled, and chemically resistant container.[4][5][15]

-

Store the waste container in a designated satellite accumulation area.

-

Follow all institutional, local, and federal regulations for the disposal of hazardous chemical waste.[5][15]

References

- 1. This compound | 142-82-5 [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound Formula, Properties & Uses - Lesson | Study.com [study.com]

- 4. n-Heptane SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. nj.gov [nj.gov]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com [carlroth.com]

- 8. Mobile [coatings.allchemist.net]

- 9. fishersci.com [fishersci.com]

- 10. chemos.de [chemos.de]

- 11. media.laballey.com [media.laballey.com]

- 12. This compound | C7H16 | CID 8900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound: Physicochemical Properties, Uses and Health hazards_Chemicalbook [chemicalbook.com]

- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 15. westliberty.edu [westliberty.edu]

- 16. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 17. N-HEPTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Differences Between n-Heptane and Its Isomers for Analytical Work

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide explores the crucial distinctions between n-heptane and its eight structural isomers, focusing on how their unique physicochemical properties influence analytical applications, particularly in chromatography and sample preparation.

Introduction: Beyond the Formula C₇H₁₆

Heptane, a saturated alkane with the chemical formula C₇H₁₆, is a common non-polar solvent and component of gasoline. While the molecular formula is constant, the spatial arrangement of its seven carbon atoms can vary, giving rise to nine distinct structural isomers. [1][2][3]These are n-heptane (the straight-chain form) and eight branched isomers. [1][4] For general use, commercial-grade this compound is often a mixture of these isomers. [2]However, in the precise and regulated environments of analytical chemistry and pharmaceutical development, understanding and controlling for the differences between these isomers is paramount. [5]The seemingly subtle variations in molecular structure lead to significant differences in physical properties, which in turn dictate their behavior as solvents, chromatographic mobile phases, and analytical standards. This guide provides the foundational data and methodologies to leverage these differences for enhanced analytical outcomes.

Physicochemical Properties of this compound Isomers

The primary structural difference among this compound isomers is the degree of branching. Increased branching results in a more compact, spherical molecular shape. This change reduces the surface area available for intermolecular van der Waals forces, which generally leads to lower boiling points compared to the linear n-heptane. [1]The effect on melting points is less uniform, as highly symmetrical molecules can pack more efficiently into a crystal lattice, sometimes resulting in a higher melting point.

These variations are critical for analytical applications and are summarized below.

Table 1: Quantitative Physicochemical Data of this compound Isomers

| Isomer Name | Common Name(s) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL @ 25°C) | Refractive Index (n20/D) |

| n-Heptane | This compound | 98.4 [2][4] | -90.6 [4] | 0.680 [6] | 1.386 [4] |

| 2-Methylhexane | Isothis compound | 90.0 [7][8][9] | -118.3 [7][9] | 0.679 [7][8][9] | 1.384 [7][8] |

| 3-Methylhexane (B165618) | 91.9 [10][11][12] | -119.5 [10][11][12] | 0.687 [10][11] | 1.388 [10][11] | |

| 2,2-Dimethylpentane (B165184) | Neothis compound | 79.2 [13][14][15] | -123.8 [13][15] | 0.674 [13] | 1.382 [13][14] |

| 2,3-Dimethylpentane (B165511) | 89.8 [5][16][17] | ~ -135 [5][18] | 0.695 [5][16] | 1.392 [16][18] | |

| 2,4-Dimethylpentane (B89610) | 80.5 [19][20] | -119.2 [20] | 0.673 [19] | 1.381 [19][21] | |

| 3,3-Dimethylpentane | 86.1 [22][23][24][25] | -134.5 [22][24][25] | 0.693 [22][23][25] | 1.391 [22] | |

| 3-Ethylpentane (B1585240) | 93.5 [26][27][28] | -118.6 [26][27][28] | 0.698 [27] | 1.393 [27][28] | |

| 2,2,3-Trimethylbutane (B165475) | Triptane | 80.9 [29][30][31] | -25.0 [29][30][32] | 0.690 [29][30] | 1.389 [29][30] |

Note: Density and refractive index values can vary slightly based on the reference temperature (20°C vs. 25°C). The values presented are representative.

Implications and Applications in Analytical Techniques

The distinct physical properties of each isomer directly influence their suitability and behavior in various analytical methods.

Gas Chromatography (GC)

Gas chromatography is the foremost technique for separating the volatile isomers of this compound. The separation is primarily governed by the boiling points of the compounds.

-